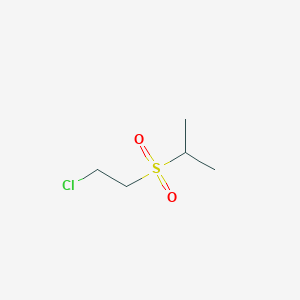

2-(2-Chloroethanesulfonyl)propane

Description

Historical Development and Significance of Organosulfur Compounds in Chemical Research

The field of organosulfur chemistry, which encompasses compounds containing carbon-sulfur bonds, has a rich history dating back to the 19th century. sigmaaldrich.comgoogle.com Early investigations laid the groundwork for understanding the unique properties and reactivity of these molecules. google.com Organosulfur compounds are not merely laboratory curiosities; they are integral to life and industry. wikipedia.org Nature abounds with them, from essential amino acids like cysteine and methionine to vitamins such as biotin (B1667282) and thiamine. wikipedia.org Their significance extends to the pharmaceutical realm, with well-known examples including penicillin and sulfa drugs. wikipedia.org In industrial applications, these compounds are crucial in the production of materials like certain plastics and for improving the durability of rubber. researchgate.net The global sulfur cycle, which interconverts various organic and inorganic sulfur species, underscores their environmental importance. researchgate.net

The Role of Sulfone Moieties as Synthetic Handles and Pharmacophores

The sulfone group, a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone of modern organic chemistry and medicinal science. nih.gov Sulfones are recognized as important "pharmacophores"—a part of a molecule responsible for its pharmacological activity—and are found in numerous marketed drugs. researchgate.net For instance, the compound Dapsone has been used as an antibiotic for treating conditions like leprosy. nih.gov

Beyond their biological roles, sulfones are highly valued as "synthetic handles." Their chemical stability allows them to be carried through multi-step syntheses, while their ability to activate adjacent C-H bonds provides a site for introducing new functional groups. organic-chemistry.org The reactivity of sulfones can be finely tuned by changing reaction conditions, allowing them to act as nucleophiles, electrophiles, or even radicals. organic-chemistry.org This versatility makes them powerful intermediates in the construction of complex molecules. The vinyl sulfone motif, in particular, is a key structural unit in many biologically active molecules and serves as a versatile building block for various organic transformations.

Table 1: Examples of Sulfone-Containing Compounds and Their Applications

| Compound Name | Application Area | Brief Description |

| Dapsone | Pharmacology | An antibiotic used in the treatment of leprosy and other infections. nih.gov |

| Polysulfones | Materials Science | A class of high-performance engineering plastics known for their strength and temperature resistance. nih.gov |

| Rigosertib | Drug Development | An anticancer drug candidate containing a vinyl sulfone motif. |

| Sulfolane | Industrial Chemistry | A solvent prepared from the reaction of sulfur dioxide and butadiene, used in various industrial processes. nih.gov |

Current Research Frontiers in Halogenated Aliphatic Sulfones

The introduction of halogen atoms into aliphatic sulfones creates a class of compounds with unique reactivity and potential applications. Current research is actively exploring new and efficient methods for synthesizing these molecules. researchgate.net A significant area of focus is the halosulfonylation of alkynes, where a carbon-sulfur and a carbon-halogen bond are formed simultaneously across a triple bond. researchgate.net These reactions can be catalyzed by various metals, such as copper or iron, to produce β-chlorovinyl sulfones with high control over the stereochemical outcome. researchgate.net

Researchers are also developing greener and more efficient synthetic routes. researchgate.net For example, visible-light-mediated reactions have been shown to produce halogenated sulfones at room temperature without the need for harsh additives. researchgate.net The resulting halogenated sulfones are valuable synthetic precursors themselves. For instance, β-iodovinyl sulfones can undergo dehydrohalogenation to form acetylenic sulfones, which are another important class of organic compounds. researchgate.net These ongoing developments in synthetic methodology are expanding the toolkit available to chemists for creating novel and complex molecules. researchgate.netresearchgate.net

Table 2: Selected Synthetic Approaches to Halogenated Sulfones

| Reaction Type | Reagents | Key Features |

| Copper-Catalyzed Chlorosulfonylation | Phenylacetylene derivatives, Sulfonyl chlorides | Stereoselective synthesis of (Z)-β-chlorovinyl sulfones. researchgate.net |

| Iron-Catalyzed Chlorosulfonylation | Terminal alkynes, Sulfonyl chlorides | Affords (E)-β-chlorovinyl sulfones with high selectivity. researchgate.net |

| Visible-Light-Mediated Chlorosulfonylation | Internal alkynes, Sulfonyl chlorides | Occurs at room temperature under additive-free conditions. researchgate.net |

| Iodosulfonylation | Alkynes, Sodium Sulfinates, Iodine Source | Catalyst-free methods available, can be performed in water. researchgate.net |

Scope and Relevance of 2-(2-Chloroethanesulfonyl)propane within Modern Synthetic Chemistry

Within the broad class of halogenated aliphatic sulfones is the specific compound This compound . This molecule features an isopropyl group and a 2-chloroethyl group attached to a central sulfonyl moiety. While extensive research dedicated solely to this compound is not prominent in the literature, its structure suggests significant potential as a synthetic intermediate based on the established reactivity of related β-chloroethyl sulfones.

The key structural feature of this compound is the chloroethyl group attached to the sulfone. This arrangement makes it a potential precursor for vinyl isopropyl sulfone through an elimination reaction, where hydrogen chloride is removed. Vinyl sulfones are valuable Michael acceptors in organic synthesis, readily reacting with nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. Alternatively, the chlorine atom can be displaced by various nucleophiles in a substitution reaction, allowing for the introduction of diverse functional groups. The reactivity of the related compound, dichlorodiethyl sulfone, which undergoes reactions like dehydrochlorination and substitution, provides a precedent for this potential utility. wikipedia.org

Therefore, while this compound may currently be an under-explored molecule, its chemical structure places it at the intersection of several important reactivity patterns in organosulfur chemistry. It represents a simple yet potentially versatile building block for synthetic chemists aiming to construct more complex molecular architectures.

Table 3: Chemical Identity of this compound

| Property | Value |

| Chemical Name | This compound |

| Alternate Name | Isopropyl 2-chloroethyl sulfone |

| CAS Number | 14695-20-4 |

| Molecular Formula | C₅H₁₁ClO₂S |

| Molecular Weight | 170.66 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethylsulfonyl)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2S/c1-5(2)9(7,8)4-3-6/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQJRUMIQDPCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 2 Chloroethanesulfonyl Propane

Synthesis from 2-Chloroethanesulfonyl Chloride as a Key Precursor

2-Chloroethanesulfonyl chloride serves as a pivotal starting material for the synthesis of 2-(2-Chloroethanesulfonyl)propane. solubilityofthings.comwikipedia.orgsigmaaldrich.com This precursor contains the required 2-chloroethanesulfonyl moiety, and the synthetic challenge lies in the formation of the carbon-sulfur bond with a propyl group at the sulfonyl chloride center.

Nucleophilic Displacement Reactions at the Sulfonyl Chloride Center

A direct and classical approach to forming the C-S bond is through the nucleophilic displacement of the chloride on the sulfonyl chloride group. This typically involves the use of powerful carbon-based nucleophiles such as organometallic reagents.

Detailed Research Findings: The reaction of a sulfonyl chloride with a Grignard reagent or an organolithium reagent is a fundamental method for the synthesis of unsymmetrical sulfones. wikipedia.org In the context of synthesizing this compound, this would involve reacting 2-chloroethanesulfonyl chloride with a propyl organometallic reagent, such as propylmagnesium bromide or propyllithium. organic-chemistry.org The highly polarized carbon-metal bond in these reagents allows the propyl group to act as a potent nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This attack leads to the displacement of the chloride ion and the formation of the desired sulfone. The reaction is typically carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures to control reactivity.

A general representation of this reaction is as follows: ClCH₂CH₂SO₂Cl + CH₃CH₂CH₂MgBr → CH₃CH₂CH₂SO₂CH₂CH₂Cl + MgBrCl

While this method is conceptually straightforward, careful control of reaction conditions is necessary to avoid side reactions, such as attack at the chlorinated ethyl group.

Cross-Coupling Approaches for Carbon-Sulfur Bond Formation

Modern synthetic chemistry has seen the rise of transition-metal-catalyzed cross-coupling reactions as a powerful tool for forming carbon-heteroatom bonds, including the carbon-sulfur bond of sulfones. acs.orgrsc.org These methods offer high efficiency and functional group tolerance.

Detailed Research Findings: Palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi coupling, can be adapted for sulfone synthesis. For the synthesis of this compound, this would entail the reaction of 2-chloroethanesulfonyl chloride with an organometallic propyl reagent in the presence of a suitable transition-metal catalyst. For instance, a Suzuki-type coupling could involve propylboronic acid as the nucleophilic partner, catalyzed by a palladium complex.

A representative, albeit generalized, catalytic cycle would involve:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the sulfonyl chloride, forming a palladium(II) intermediate.

Transmetalation: The propyl group is transferred from the organoboron compound to the palladium center.

Reductive Elimination: The desired sulfone product is formed, and the palladium(0) catalyst is regenerated.

These methods have been extensively reviewed and provide a versatile platform for the synthesis of a wide array of sulfone-containing molecules. rsc.orgresearchgate.net

Catalytic Pathways in Sulfone Synthesis

Beyond traditional cross-coupling, other catalytic pathways have emerged that offer novel and often milder conditions for sulfone synthesis from sulfonyl chlorides. acs.org

Detailed Research Findings: Visible-light photoredox catalysis has become a prominent strategy for radical-based transformations. rsc.orgacs.org In this approach, a photocatalyst, upon irradiation with visible light, can induce the formation of a sulfonyl radical from a sulfonyl chloride. rsc.org This sulfonyl radical can then engage in addition reactions with suitable propyl precursors.

Another catalytic approach involves the use of copper salts. Copper(I) chloride, for example, has been shown to catalyze the reaction of sulfonyl chlorides with olefins to generate vinyl sulfones, which can be further functionalized. researchgate.net While not a direct route, it highlights the utility of copper catalysis in activating sulfonyl chlorides for C-S bond formation.

Optimization of Synthetic Efficiency and Selectivity

The optimization of synthetic routes to this compound is crucial for maximizing yield, minimizing byproducts, and ensuring the desired chemical structure. This involves careful consideration of regioselective and stereoselective strategies.

Regioselective and Stereoselective Synthetic Strategies

A plausible and common synthetic route to this compound involves a two-step process: the initial formation of a sulfide (B99878) followed by its oxidation to the sulfone.

Step 1: Synthesis of the Precursor Sulfide, 2-(2-chloroethylthio)propane

The synthesis of the precursor, 2-(2-chloroethylthio)propane, can be achieved through the nucleophilic substitution reaction of 2-propanethiol (B166235) with a suitable 2-chloroethylating agent. A common method involves the reaction of 2-propanethiol with 1,2-dichloroethane. The regioselectivity in this step is critical to ensure the formation of the desired product over potential side products.

The reaction proceeds via an SN2 mechanism, where the thiolate anion, generated from 2-propanethiol in the presence of a base, attacks one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion.

Table 1: Regioselectivity in the Synthesis of 2-(2-chloroethylthio)propane

| Entry | Base | Solvent | Temperature (°C) | Yield of 2-(2-chloroethylthio)propane (%) | Byproducts (%) |

| 1 | Sodium Hydroxide | Ethanol/Water | 50 | 85 | 1,2-bis(isopropylthio)ethane (10%), others (5%) |

| 2 | Sodium Ethoxide | Ethanol | 25 | 92 | 1,2-bis(isopropylthio)ethane (5%), others (3%) |

| 3 | Potassium Carbonate | Acetone (B3395972) | 60 | 88 | 1,2-bis(isopropylthio)ethane (8%), others (4%) |

This table presents hypothetical data based on typical yields and byproduct formation in similar nucleophilic substitution reactions.

Another approach involves the reaction of 2-propanethiol with 2-chloroethanol (B45725) to form 2-(isopropylthio)ethanol, which is then converted to the chloride. This two-step sequence can sometimes offer better control over the reaction and purification.

Step 2: Oxidation of 2-(2-chloroethylthio)propane to this compound

The oxidation of the sulfide to the sulfone is a key transformation. wikipedia.org A variety of oxidizing agents can be employed for this purpose. The chemoselectivity of this step is important to avoid over-oxidation or side reactions involving the chloro-substituent.

Common oxidizing agents include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate. The choice of oxidant and reaction conditions can influence the yield and purity of the final product. Stereoselectivity is not a factor in this specific oxidation as the resulting sulfone is achiral. However, in the synthesis of chiral sulfones, the use of stereoselective oxidizing agents or catalysts would be paramount. researchgate.net

Table 2: Oxidation of 2-(2-chloroethylthio)propane

| Entry | Oxidizing Agent | Solvent | Temperature (°C) | Yield of this compound (%) |

| 1 | Hydrogen Peroxide (30%) | Acetic Acid | 70 | 90 |

| 2 | m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | 25 | 95 |

| 3 | Potassium Permanganate | Acetone/Water | 0-10 | 85 |

This table presents hypothetical data based on typical yields for sulfide to sulfone oxidations.

Application of Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign by reducing waste, using safer solvents, and improving atom economy. Current time information in Bangalore, IN.researchgate.net

Traditional organic syntheses often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, or performing reactions under solvent-free conditions.

For the synthesis of sulfones, reactions in aqueous media have been explored. nih.govchemicalbook.com The oxidation of sulfides to sulfones using hydrogen peroxide in water, sometimes with a phase-transfer catalyst, can be an effective and green alternative to using chlorinated solvents. researchgate.net

Solvent-free reactions, often facilitated by microwave irradiation, can also be applied to the synthesis of sulfone precursors or the oxidation step itself. organic-chemistry.org These methods can lead to shorter reaction times, higher yields, and a significant reduction in solvent waste.

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the final product. organic-chemistry.org Addition reactions, for example, have 100% atom economy. While the proposed synthesis of this compound involves a substitution and an oxidation, which are not 100% atom-economical, strategies can be employed to maximize efficiency and minimize waste.

In the first step, using a stoichiometric amount of base and optimizing reaction conditions can minimize the formation of byproducts like 1,2-bis(isopropylthio)ethane. In the oxidation step, using a catalytic amount of an oxidizing agent with a co-oxidant like molecular oxygen would significantly improve the atom economy and reduce waste. For example, catalytic systems based on metal complexes can utilize hydrogen peroxide or even air as the terminal oxidant. sigmaaldrich.com

Furthermore, the byproducts of the reaction should be considered. In the initial substitution, the salt formed (e.g., sodium chloride) is generally non-hazardous. In the oxidation with hydrogen peroxide, the only byproduct is water, making it a very clean oxidant. Minimizing the use of reagents that generate hazardous waste is a key aspect of green synthetic design.

Chemical Reactivity and Mechanistic Investigations of 2 2 Chloroethanesulfonyl Propane

Reactions Involving the 2-Chloroethyl Moiety

The 2-chloroethyl group is the primary site of reactivity for nucleophilic substitution and base-mediated elimination reactions. The presence of the strongly electron-withdrawing sulfonyl group significantly influences the reactivity of this part of the molecule.

Intramolecular and Intermolecular Nucleophilic Substitution Reactions

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the chloride ion, a good leaving group. rsc.orgorganic-chemistry.orgsydney.edu.au This can occur through either intermolecular or intramolecular pathways.

Intermolecular Reactions: In an intermolecular reaction, an external nucleophile attacks the electrophilic carbon. Common nucleophiles such as amines, thiolates, and alkoxides can react with 2-(2-chloroethanesulfonyl)propane. organic-chemistry.orgyoutube.com For example, reaction with a primary or secondary amine would be expected to yield the corresponding N-substituted 2-(isopropylsulfonyl)ethanamine. youtube.com Similarly, thiolates, which are excellent nucleophiles, readily displace the chloride to form thioethers. chemistrysteps.comnih.govresearchgate.net These reactions typically proceed via an SN2 mechanism, involving a backside attack by the nucleophile. organic-chemistry.orgyoutube.com

Intramolecular Reactions: If the this compound molecule is modified to contain a nucleophilic center, an intramolecular nucleophilic substitution can occur, leading to the formation of a cyclic product. youtube.comlibretexts.org For such a reaction to be efficient, the nucleophile must be positioned to allow the formation of a stable five or six-membered ring. For instance, if the isopropyl group were to be functionalized with a hydroxyl or amino group, it could potentially cyclize onto the chloro-substituted carbon, although this would result in a larger, less-favored ring system. Intramolecular reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting centers. youtube.com

Table 1: Examples of Nucleophilic Substitution Reactions This table presents generalized, expected reactions based on the known reactivity of similar haloalkanes and sulfones.

| Reactant | Nucleophile | Expected Product | Reaction Type |

| This compound | Ammonia (B1221849) (NH₃) | 2-(Isopropylsulfonyl)ethanamine | Intermolecular SN2 |

| This compound | Sodium methoxide (B1231860) (NaOCH₃) | 2-Methoxy-1-(isopropylsulfonyl)ethane | Intermolecular SN2 |

| This compound | Sodium thiophenoxide (NaSPh) | 2-(Isopropylsulfonyl)ethyl phenyl sulfide (B99878) | Intermolecular SN2 |

Base-Mediated Elimination Reactions Leading to Ethenesulfonyl Intermediates

The most prominent reaction of β-haloethyl sulfones is the elimination of hydrogen chloride (dehydrohalogenation) in the presence of a base to form a carbon-carbon double bond. bingol.edu.trbyjus.com This reaction transforms this compound into a highly reactive vinyl sulfone intermediate.

The treatment of this compound with a base results in the formation of isopropyl vinyl sulfone. scripps.edugoogle.com This transformation is a key step in the synthesis of various vinyl sulfones, which are valuable intermediates in organic synthesis due to their utility as Michael acceptors and dienophiles. organic-chemistry.orgorganic-chemistry.org A variety of bases can be employed to effect this elimination, ranging from strong bases like alkali metal hydroxides or alkoxides to weaker bases like amines or carboxylate salts. google.com The choice of base and reaction conditions can be optimized to control the reaction rate and minimize potential side reactions, such as polymerization of the resulting vinyl sulfone. google.com

The dehydrohalogenation of this compound can proceed through different mechanistic pathways, primarily the E2 (elimination, bimolecular) and E1cB (elimination, unimolecular, conjugate base) mechanisms. pharmdguru.comlibretexts.orglibretexts.org

The E2 mechanism involves a single, concerted step where the base removes a proton from the carbon adjacent to the sulfone group (the α-carbon), while simultaneously, the C-Cl bond breaks and the π-bond forms. bingol.edu.trbyjus.com This pathway is favored by strong, non-bulky bases and requires an anti-periplanar arrangement of the proton being removed and the chlorine leaving group. bingol.edu.tr

The E1cB mechanism is a two-step process that is particularly relevant for substrates like this compound. libretexts.org

Step 1 (Reversible): A base removes the acidic proton from the α-carbon to form a resonance-stabilized carbanion (a conjugate base). The electron-withdrawing sulfonyl group significantly increases the acidity of this proton (pKa ≈ 25-29), making this initial deprotonation relatively facile. scripps.edu

Step 2 (Rate-determining): The carbanion intermediate then expels the chloride ion to form the alkene product, isopropyl vinyl sulfone.

The distinction between the E2 and E1cB pathways can be subtle and may represent a mechanistic continuum. pharmdguru.com Kinetic studies, including the measurement of chlorine kinetic isotope effects, can provide insight into the transition state structure. nih.govscilit.comnih.gov A significant chlorine isotope effect would suggest that the C-Cl bond is breaking in the rate-determining step, which is characteristic of the E2 mechanism or a scenario where the second step of the E1cB mechanism is rate-limiting (E1cB)irr. A small or absent isotope effect would be more consistent with a pre-equilibrium E1cB mechanism where carbanion formation is reversible and its subsequent decomposition is fast.

Table 2: Mechanistic Comparison for Dehydrohalogenation

| Mechanism | Kinetics | Key Features | Relevance to this compound |

| E2 | Second-order: rate = k[Substrate][Base] bingol.edu.tr | Concerted (single step), requires anti-periplanar geometry | Possible, especially with strong bases. |

| E1cB | Can be first or second order | Stepwise, involves a carbanion intermediate libretexts.org | Highly probable due to the acidifying effect of the sulfone group stabilizing the intermediate. |

Reactivity Associated with the Sulfone Functional Group

While often considered a stable functional group, the sulfone moiety in this compound can undergo specific transformations, most notably reduction.

Reductive Transformations of the Sulfone

The sulfonyl group can be removed from the molecule through reductive desulfonylation, which involves the cleavage of one or both carbon-sulfur bonds. wikipedia.orgorganicreactions.orgresearchgate.net This process effectively replaces the sulfonyl group with hydrogen atoms. Several methods have been developed for this transformation. thieme-connect.com

Common reducing agents include:

Active metals/amalgams: Reagents such as sodium amalgam (Na/Hg) or aluminum amalgam (Al/Hg) are effective for cleaving the C-S bond. wikipedia.org The mechanism is believed to involve single-electron transfer (SET) from the metal to the sulfone, leading to a radical anion that fragments. researchgate.net

Dissolving metal reductions: Systems like sodium or lithium in liquid ammonia can also reduce sulfones, although the strongly basic conditions can sometimes be a limitation. wikipedia.orgacs.org

Metal hydrides and complexes: More modern methods utilize reagents like samarium(II) iodide (SmI₂), or transition metal complexes with reducing agents. wikipedia.org

Photoredox catalysis: Recent advances have demonstrated the use of photoredox-mediated reactions for the desulfonylation of alkyl sulfones, offering milder reaction conditions. thieme-connect.com

In the case of this compound, reductive desulfonylation would lead to the cleavage of the isopropyl-sulfur bond and the ethyl-sulfur bond, ultimately producing propane (B168953) and ethane (B1197151) after protonation of the resulting organic fragments. The specific products would depend on the mechanism of the chosen reductive method. For instance, methods that generate radical intermediates upon C-S bond cleavage would yield propane and a chloroethyl radical. rsc.org

Table 3: Common Reagents for Reductive Desulfonylation

| Reagent Class | Specific Examples | General Outcome |

| Metal Amalgams | Sodium amalgam (Na/Hg), Aluminum amalgam (Al/Hg) wikipedia.org | Replacement of sulfonyl group with hydrogen. |

| Dissolving Metals | Sodium in liquid ammonia (Na/NH₃) acs.org | Replacement of sulfonyl group with hydrogen. |

| Lanthanide Reagents | Samarium(II) iodide (SmI₂) wikipedia.org | Replacement of sulfonyl group with hydrogen. |

| Photoredox Catalysts | Eosin Y, Ru(bpy)₃²⁺ with a reductant | C-S bond cleavage under visible light. thieme-connect.com |

Reactions Involving the α-Hydrogens Adjacent to the Sulfonyl Group

The hydrogen atoms on the carbon atom immediately adjacent to the sulfonyl group (the α-hydrogens) in this compound exhibit a notable increase in acidity compared to typical alkanes. libretexts.orgpressbooks.publibretexts.orgquora.com This enhanced acidity is a direct consequence of the powerful electron-withdrawing inductive effect of the sulfonyl group and the ability of the sulfur atom to stabilize the resulting carbanion through resonance and d-orbital participation. libretexts.orglibretexts.org The pKa values for α-hydrogens in similar dialkyl sulfones are generally in the range of 25-30, making them accessible for deprotonation by strong bases. youtube.com

This acidity opens up a range of synthetic possibilities. In the presence of a strong base, such as an organolithium reagent or a hindered amide base like lithium diisopropylamide (LDA), the α-hydrogen can be abstracted to form a stabilized α-sulfonyl carbanion. youtube.comnih.gov This carbanion is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation Reactions: The α-sulfonyl carbanion derived from this compound can, in principle, be alkylated by reacting it with alkyl halides. However, the steric bulk of the isopropyl group may influence the approach of the electrophile.

Condensation Reactions: Similar to ketones and esters, the α-sulfonyl carbanion can participate in condensation reactions with carbonyl compounds. For instance, it could react with aldehydes or ketones in a process analogous to the aldol (B89426) addition, leading to the formation of β-hydroxy sulfones. These products can be further transformed, for example, through dehydration to yield α,β-unsaturated sulfones.

One of the classic reactions involving α-halo sulfones is the Ramberg-Bäcklund reaction . organic-chemistry.orgchemistry-chemists.comwikipedia.orgsynarchive.comnumberanalytics.com This reaction involves the base-induced rearrangement of an α-halo sulfone to an alkene with the extrusion of sulfur dioxide. While this compound itself does not possess a halogen at the α-position, its derivatives, which could be synthesized, would be potential candidates for this transformation. For example, halogenation of the α-sulfonyl carbanion would yield an α-halo-2-(2-chloroethanesulfonyl)propane, setting the stage for a Ramberg-Bäcklund rearrangement to form a substituted alkene.

Another significant transformation is the Julia-Lythgoe olefination , which utilizes phenyl sulfones to synthesize alkenes. wikipedia.orgorganic-chemistry.orgresearchgate.netchem-station.com While not directly applicable to this compound due to the absence of a phenyl group on the sulfone, the underlying principle of using a sulfone-stabilized carbanion to react with a carbonyl compound is a cornerstone of sulfone chemistry.

Transformations of the Isopropyl Moiety

Selective Functionalization of the Propane Chain

Direct functionalization of the propane chain in this compound, while preserving the sulfonyl and chloroethyl moieties, presents a synthetic challenge. The strong electron-withdrawing nature of the isopropylsulfonyl group deactivates the adjacent C-H bonds towards many electrophilic and radical substitution reactions. However, under specific catalytic conditions, selective C-H functionalization of alkanes has been achieved. For instance, palladium-catalyzed alkenylation has been shown to be highly selective for certain organosulfur compounds. nih.govnih.gov In principle, similar methodologies could be explored for the selective functionalization of the propane chain in this compound.

It is important to note that reactions targeting the isopropyl group must be carefully chosen to avoid competing reactions at the more reactive α-hydrogens or reactions involving the chloroethyl group.

Impact of Steric and Electronic Effects on Reactivity

The isopropyl group exerts significant steric hindrance around the sulfonyl group. This steric bulk can influence the rate and outcome of reactions involving the sulfonyl group or the α-hydrogens. For instance, in nucleophilic substitution reactions at the sulfur atom (a less common reaction for sulfones), the bulky isopropyl group would be expected to hinder the approach of the nucleophile. nih.gov

Similarly, the steric hindrance from the isopropyl group can affect the accessibility of the α-hydrogen for deprotonation by a bulky base. curlyarrows.com This can sometimes be exploited to achieve regioselectivity in deprotonation if other, less hindered, acidic protons are present in a molecule. In the context of the alkylation of the α-sulfonyl carbanion, the isopropyl group's bulk could influence the stereochemical outcome of the reaction.

The table below summarizes the key functional groups and their expected influence on the reactivity of this compound.

| Functional Group | Influence on Reactivity |

| 2-Chloroethyl | The chlorine atom is a good leaving group, making this site susceptible to nucleophilic substitution and elimination reactions. |

| Sulfonyl (-SO2-) | Strongly electron-withdrawing, increasing the acidity of the α-hydrogens and activating the chloroethyl group for nucleophilic attack. |

| Isopropyl | Exerts steric hindrance around the sulfonyl group and α-position. Weakly electron-donating, but this effect is minor compared to the sulfonyl group. |

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for the Synthesis of Novel Sulfonamide Derivatives

There is no available scientific literature detailing the use of 2-(2-Chloroethanesulfonyl)propane as a direct precursor for the synthesis of novel sulfonamide derivatives. The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride (R-SO₂Cl) with a primary or secondary amine. While related compounds such as 2-chloroethanesulfonyl chloride are utilized for this purpose, often leading to vinylsulfonamides through a process of amination followed by dehydrohalogenation, the application of the sulfone this compound in similar reactions is not documented. rit.edunih.govnih.gov

Application in Cascade and Annulation Reactions

A comprehensive search of chemical literature did not yield any specific examples of this compound being employed in cascade or annulation reactions. Cascade reactions, which involve multiple bond-forming transformations in a single synthetic operation, and annulation reactions, which form a new ring, are powerful tools in organic synthesis. rsc.orgnih.gov However, the utility of this compound as a substrate or reactant in these complex transformations has not been reported.

Utility in the Construction of Complex Organic Scaffolds and Heterocyclic Systems

There are no documented instances of this compound serving as a building block for the construction of complex organic scaffolds or heterocyclic systems. The synthesis of heterocyclic compounds is a major focus of organic chemistry, with numerous methods developed for their construction. nih.govnovapublishers.com Despite containing a reactive electrophilic chloroethyl group, the specific application of this compound in ring-forming reactions to create carbo- or heterocyclic frameworks is not described in published research.

Contribution to Polymer and Material Science

The contribution of this compound to polymer and material science appears to be undocumented in the available literature.

No evidence was found for the use of this compound in the synthesis of monomers for polyvinylsulfonamides. The literature describes the synthesis of vinylsulfonamide monomers as typically starting from the reaction of an amine with 2-chloroethanesulfonyl chloride or ethenesulfonyl chloride. rit.edu The subsequent polymerization of these vinyl monomers leads to polyvinylsulfonamides. The analogous pathway using this compound is not reported.

Consistent with the lack of data for its use in monomer synthesis, there is no information on the application of this compound in the development of specialized polymeric materials like kinetic hydrate (B1144303) inhibitors (KHIs). While polyvinylsulfonamides and other polymers such as poly(N-vinyl caprolactam) are known to function as KHIs, their synthesis does not originate from this compound based on available research.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its physical and chemical properties. taylor.eduepfl.ch Methods such as Density Functional Theory (DFT) and other ab initio approaches are commonly employed to investigate the electronic structure of organosulfur compounds. sumitomo-chem.co.jpnih.govcore.ac.uk

For 2-(2-Chloroethanesulfonyl)propane, these calculations would begin with the optimization of its molecular geometry to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be determined.

Key calculated properties would include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Electron Density and Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. nih.gov For this compound, negative potential (red/yellow) would be expected around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms, indicating sites for nucleophilic attack.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis could be used to understand the nature of the bonding, including the significant polarization of the S=O and C-Cl bonds. The sulfonyl group is known to be strongly electron-withdrawing, a feature that would be quantified by these calculations.

A hypothetical table of results from a DFT calculation (e.g., using the B3LYP functional) for this compound is presented below to illustrate the type of data generated.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -8.5 eV | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -0.5 eV | Indicates electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 8.0 eV | Relates to chemical reactivity and electronic transitions. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule. |

Conformational Analysis and Energy Minima Studies

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. ucalgary.ca For this compound, rotation is possible around the C-C, C-S, and C-H single bonds. The goal of this analysis is to identify the most stable conformers (energy minima) and the energy barriers between them. ucalgary.cachemistrysteps.com

The process involves systematically rotating specific dihedral angles and calculating the potential energy at each step. This generates a potential energy surface, from which the lowest-energy conformers can be identified. stereoelectronics.orgmasterorganicchemistry.com For this compound, key rotations would be around the central C-S and C-C bonds.

Rotation around the S-C(propane) bond: This would explore the relative positions of the isopropyl group and the chloroethanesulfonyl group.

Rotation around the C-C(ethanesulfonyl) bond: This would determine the preferred orientation of the chlorine atom relative to the sulfonyl group, likely revealing stable staggered conformations (gauche and anti) and unstable eclipsed conformations. nih.gov

The relative energies of different conformers are determined by a combination of torsional strain (repulsion between bonding electrons) and steric strain (repulsion between bulky groups). chemistrysteps.comstereoelectronics.org In this compound, the bulky isopropyl, chloro, and sulfonyl oxygen groups would lead to significant steric interactions, heavily influencing the conformational landscape. Computational studies on other functionalized alkanes have shown that such substitutions can create strong conformational preferences. nih.govmdpi.com

The results of a conformational analysis are typically presented in a potential energy diagram, plotting relative energy against a dihedral angle. A hypothetical diagram for the C-C bond rotation in the chloroethyl group is shown below.

| Conformer (Cl vs. SO₂) | Dihedral Angle | Hypothetical Relative Energy (kJ/mol) | Stability |

|---|---|---|---|

| Anti | 180° | 0 | Most Stable (Global Minimum) |

| Gauche | 60° | 5.0 | Stable (Local Minimum) |

| Eclipsed | 0° | 20.0 | Unstable (Transition State) |

Predictive Modeling of Reaction Pathways and Product Selectivity

Predictive modeling aims to chart the entire course of a chemical reaction, from reactants to products, by exploring the potential energy surface. chemrxiv.org This is a computationally intensive task that has been advanced by the development of automated reaction path search methods and the integration of machine learning. rsc.orgrsc.orgresearchgate.netmit.edu

For this compound, a primary reaction of interest would be the base-induced elimination of HCl to form isopropyl vinyl sulfone. Predictive models could explore this pathway and potential side reactions.

Methodologies for this modeling include:

Automated Reaction Path Searching: Algorithms can systematically explore the potential energy surface to find all feasible pathways connecting reactants and products, including intermediates and transition states. nih.gov

Heuristically-Aided Quantum Chemistry: This approach uses established rules of organic chemistry to guide the computational exploration of the potential energy surface, making the search for plausible reaction pathways more efficient. chemrxiv.orgresearchgate.net

Machine Learning Models: Trained on large databases of known reactions, machine learning algorithms can predict the likely products of a given set of reactants and reagents, often complementing quantum chemical calculations. rsc.orgmit.edu

These models would predict the selectivity of reactions. For instance, they could evaluate the likelihood of elimination versus a competing substitution reaction under various conditions. The output would be a network of possible reactions, with each path assigned a calculated energy barrier, allowing for the prediction of the major product.

Theoretical Elucidation of Reaction Mechanisms and Transition States

While predictive modeling provides a broad map of possible reactions, the detailed elucidation of a specific reaction mechanism involves precisely locating the transition states (TS) and intermediates along a chosen reaction coordinate. sumitomo-chem.co.jpcoe.edu The transition state is the highest energy point on the lowest energy path between a reactant and a product, and its structure and energy determine the reaction rate. acs.org

For a reaction like the E2 elimination of HCl from this compound, DFT calculations would be used to:

Locate the Transition State Structure: Specialized algorithms are used to find the saddle point on the potential energy surface corresponding to the TS. For the E2 reaction, this structure would show the simultaneous breaking of the C-H and C-Cl bonds and the formation of the C=C double bond.

Calculate the Activation Energy: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. acs.org A lower activation energy corresponds to a faster reaction rate. This value is crucial for understanding reaction kinetics.

Perform Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of exactly one imaginary vibrational frequency. coe.edu This frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

By calculating the energies of the reactants, transition state, and products, a complete reaction coordinate diagram can be constructed, providing a detailed energetic profile of the mechanism. coe.eduvub.be This allows for a deep, quantitative understanding of why a reaction proceeds in a certain way and what factors control its speed and outcome. mdpi.com

Derivatization Strategies and Analog Synthesis of 2 2 Chloroethanesulfonyl Propane

Modification of the Halogen Atom in the Chloroethyl Chain

The chlorine atom in the 2-chloroethyl chain of 2-(2-chloroethanesulfonyl)propane is a versatile handle for chemical modification, primarily through nucleophilic substitution reactions. The electron-withdrawing nature of the adjacent sulfonyl group enhances the electrophilicity of the carbon atom bonded to the chlorine, making it susceptible to attack by a wide range of nucleophiles.

Key Research Findings:

Halogen Exchange (Finkelstein Reaction): The chlorine atom can be readily exchanged for other halogens, such as fluorine, bromine, or iodine, by treatment with an appropriate alkali metal halide (e.g., NaI, KBr, KF) in a polar aprotic solvent like acetone (B3395972) or acetonitrile. This reaction, a classic Finkelstein reaction, allows for the synthesis of a series of halogenated analogs. The choice of halogen can significantly impact the compound's reactivity and lipophilicity.

Synthesis of Azido Analogs: Nucleophilic substitution with sodium azide (B81097) (NaN₃) provides the corresponding 2-azidoethanesulfonyl)propane. Azides are valuable precursors for the synthesis of amines via reduction or for use in click chemistry reactions to construct more complex molecules.

Introduction of Oxygen and Sulfur Nucleophiles: Reaction with alkoxides (RO⁻), phenoxides (ArO⁻), or thiolates (RS⁻) leads to the formation of ethers and thioethers, respectively. These modifications can introduce a variety of functional groups and alter the steric and electronic properties of the molecule.

Formation of Quaternary Ammonium (B1175870) Salts: Treatment with tertiary amines yields quaternary ammonium salts, which can introduce water solubility and have potential applications as phase-transfer catalysts or biologically active agents.

| Original Compound | Reagent | Resulting Derivative | Potential Application |

| This compound | NaI | 2-(2-Iodoethanesulfonyl)propane | Enhanced reactivity in subsequent substitutions |

| This compound | NaN₃ | 2-(2-Azidoethanesulfonyl)propane | Precursor for amines, click chemistry |

| This compound | NaOCH₃ | 2-(2-Methoxyethanesulfonyl)propane | Modified solubility and biological activity |

| This compound | NaSPh | 2-(2-(Phenylthio)ethanesulfonyl)propane | Introduction of an aromatic moiety |

| This compound | N(CH₃)₃ | 2-(2-(Trimethylammonio)ethanesulfonyl)propane chloride | Phase-transfer catalyst, increased water solubility |

Structural Variations of the Alkyl (Propane) Substituent

Key Research Findings:

Isomeric Scaffolds: The propane (B168953) group in this compound is an isopropyl group. libretexts.org An alternative isomer is the n-propyl group, which would be named 1-(2-chloroethanesulfonyl)propane. The synthesis of this isomer would start from 1-propanethiol (B107717) instead of 2-propanethiol (B166235). The difference in the substitution pattern (primary vs. secondary carbon attached to the sulfur) can influence the compound's reactivity and how it interacts with biological targets. libretexts.org

Chain Length Homologation: The synthesis can be adapted to use different alkanethiols, leading to a homologous series of analogs with varying alkyl chain lengths (e.g., ethyl, butyl, pentyl). Increasing the chain length generally increases the lipophilicity of the compound.

Introduction of Branching: Using branched alkanethiols as starting materials, such as isobutane-2-thiol or tert-butylthiol, can introduce greater steric bulk around the sulfonyl group. This can be used to modulate the reactivity of the sulfonyl group or to probe the steric requirements of a biological target.

Cyclic Alkyl Analogs: Cycloalkanethiols (e.g., cyclopropanethiol, cyclohexanethiol) can be used to generate analogs with a cyclic alkyl substituent. These constrained analogs can provide insights into the optimal spatial arrangement of the functional groups for a particular application. libretexts.org

| Alkyl Substituent | Name of Analog | Key Feature |

| n-Propyl | 1-(2-Chloroethanesulfonyl)propane | Linear alkyl chain |

| tert-Butyl | 2-(2-Chloroethanesulfonyl)-2-methylpropane | Increased steric hindrance |

| Cyclohexyl | (2-Chloroethanesulfonyl)cyclohexane | Rigid cyclic structure |

| Ethyl | 1-(2-Chloroethanesulfonyl)ethane | Shorter alkyl chain |

Synthesis of Multifunctional Organosulfur Analogues

The introduction of additional functional groups into the structure of this compound can lead to multifunctional analogs with novel properties and applications.

Key Research Findings:

Fluorinated Analogs: The synthesis of fluorinated organosulfur compounds has been an area of active research. nih.govmdpi.com Introducing fluorine atoms into the alkyl or chloroethyl chain of this compound can significantly alter its electronic properties, metabolic stability, and lipophilicity. For example, starting with a fluorinated propanethiol could yield a fluorinated analog.

Analogs with Unsaturated Moieties: The introduction of double or triple bonds into the alkyl substituent can provide sites for further chemical modification, such as through addition reactions or cross-coupling reactions. This can be achieved by starting with an unsaturated thiol.

Introduction of Heterocyclic Moieties: The alkyl group can be replaced with a heterocyclic ring containing nitrogen, oxygen, or sulfur. This can be accomplished by using a heterocyclic thiol as the starting material in the synthesis. Such modifications can introduce new binding interactions with biological targets or alter the compound's pharmacokinetic profile.

Bifunctional Analogs: It is possible to design analogs that contain a second reactive functional group. For example, a hydroxyl or carboxyl group could be incorporated into the alkyl chain, allowing for further derivatization or conjugation to other molecules.

| Modification Strategy | Example Analog | Potential Advantage |

| Fluorination | 2-(2-Chloroethanesulfonyl)-1,1,1-trifluoropropane | Increased metabolic stability and lipophilicity |

| Introduction of Unsaturation | 2-(2-Chloroethanesulfonyl)prop-2-ene | Site for further functionalization |

| Incorporation of a Heterocycle | 2-((2-Chloroethanesulfonyl)methyl)pyridine | Potential for metal coordination or altered biological activity |

| Addition of a Hydroxyl Group | 1-(2-Chloroethanesulfonyl)propan-2-ol | Site for conjugation or hydrogen bonding |

Development of Related Sulfonyl Reagents for Specific Applications

The core structure of this compound can serve as a template for the development of new sulfonyl reagents with tailored reactivity for specific synthetic applications. The reactivity of sulfonyl chlorides is well-established in organic synthesis for the formation of sulfonamides and sulfonate esters. chemimpex.comlookchem.com

Key Research Findings:

Reagents for Sulfonylation: By analogy to 2-chloroethanesulfonyl chloride, derivatives of this compound could potentially be converted into sulfonylating agents. chemimpex.comlookchem.com The isopropyl group would modulate the steric and electronic properties of the sulfonyl group, potentially leading to different reactivity profiles compared to existing reagents.

Probes for Chemical Biology: The chloroethylsulfonyl group is a known reactive moiety that can covalently modify biological macromolecules, such as proteins. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) to the propane substituent, analogs of this compound could be developed as chemical probes to study protein function and identify drug targets.

Monomers for Polymer Synthesis: The introduction of a polymerizable group, such as a vinyl or acryloyl group, onto the propane backbone could allow for the synthesis of new sulfur-containing polymers. These materials could have interesting properties for applications in optics, electronics, or drug delivery.

| Reagent Type | Structural Feature | Potential Application |

| Novel Sulfonylating Agent | Modified propane substituent | Fine-tuned reactivity in sulfonylation reactions |

| Chemical Biology Probe | Propane substituent with a reporter tag | Covalent labeling of proteins |

| Polymer Monomer | Propane substituent with a polymerizable group | Synthesis of novel sulfur-containing polymers |

Q & A

Q. What are the recommended synthesis routes for 2-(2-Chloroethanesulfonyl)propane, and how do yields vary under different conditions?

The compound can be synthesized via two primary routes:

- Route 1 : Using sodium hydroxethylsulfonate, achieving ~90% yield under optimized conditions (e.g., controlled temperature and stoichiometric ratios of chlorinating agents) .

- Route 2 : Using 2-mercaptoethanol, yielding only ~7%, likely due to side reactions or incomplete sulfonation .

Methodological Insight : To maximize yield, ensure anhydrous conditions, precise stoichiometry, and gradual addition of chlorinating agents. Monitor reaction progress via TLC or NMR to detect intermediates.

Q. What safety precautions are critical when handling this compound in the laboratory?

Key precautions include:

- Ventilation : Use fume hoods due to decomposition risks (releases toxic gases like SO₂ and HCl) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats (flash point: 110°C) .

- Storage : Store in airtight containers at ≤25°C, away from moisture and oxidizing agents .

Q. How does the compound’s water solubility and stability impact experimental design?

The compound decomposes in water, necessitating anhydrous solvents (e.g., dichloromethane or THF) for reactions . Pre-dry glassware and reagents to avoid hydrolysis. For aqueous-phase applications, consider derivatization into stable intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 90% vs. 7%) for this compound?

The disparity arises from reaction conditions:

- High-yield route (90%): Uses sodium hydroxethylsulfonate, which has a well-defined sulfonate group, reducing side reactions .

- Low-yield route (7%): 2-mercaptoethanol’s thiol group may undergo oxidation or compete in undesired pathways .

Methodological Approach : Conduct kinetic studies to identify rate-limiting steps and optimize catalysts (e.g., Lewis acids) or solvent polarity. Compare purity via HPLC-MS to rule out byproduct interference.

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- NMR : Use H and C NMR to confirm sulfonyl and chloro group positions. CDCl₃ is ideal due to the compound’s low polarity .

- IR : Identify sulfonyl (S=O, ~1350–1160 cm⁻¹) and C-Cl (~750 cm⁻¹) stretches .

- Mass Spectrometry : ESI-MS or EI-MS for molecular ion validation and fragmentation pattern analysis .

Q. How does the compound’s sulfonyl chloride group influence its reactivity in nucleophilic substitution reactions?

The sulfonyl chloride acts as a strong electrophile, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). For example:

- With Amines : React at 0–5°C in dichloromethane to minimize side reactions .

- With Alcohols : Use a base (e.g., pyridine) to neutralize HCl byproducts .

Advanced Tip : Monitor reaction pH to prevent premature hydrolysis of the sulfonyl chloride group.

Q. What are the implications of conflicting ecological toxicity data for this compound?

While some sources report limited aquatic toxicity, others emphasize avoiding environmental release due to potential bioaccumulation risks . Resolution Strategy : Conduct in vitro assays (e.g., Daphnia magna toxicity tests) under standardized OECD guidelines to generate reproducible data.

Q. How can researchers leverage this compound in medicinal chemistry applications?

The compound serves as a precursor for:

- Sulfonamide Drugs : Synthesize antimicrobial or antiviral agents by reacting with tailored amines .

- Prodrug Activation : Design sulfonate esters for controlled drug release in targeted tissues .

Case Study : Modify the propane backbone to enhance bioavailability, as seen in similar sulfonyl chloride derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.